2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a piperazine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thiadiazole intermediate.
Attachment of the o-Tolyloxy Group: The o-tolyloxy group is introduced via an acetylation reaction, where the piperazine derivative is reacted with o-tolyloxyacetyl chloride.
Final Coupling: The final step involves coupling the phenyl group to the thiadiazole-piperazine intermediate through a thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide can be compared with other similar compounds, such as:
- N-phenyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-phenyl-2-((5-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
These compounds share similar structural features but differ in the position of the tolyloxy group
Properties
IUPAC Name |
2-[[5-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S2/c1-17-7-5-6-10-19(17)31-15-21(30)27-11-13-28(14-12-27)22-25-26-23(33-22)32-16-20(29)24-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPWMUDCGUACSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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